![molecular formula C7H13ClN2O2 B1522503 1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride CAS No. 54052-99-2](/img/structure/B1522503.png)
1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
“1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride” is a heterocyclic organic compound . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives has been reported in the literature. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecular weight is 192.65, and the molecular formula is C7H13ClN2O2 .Chemical Reactions Analysis
Pyrrolidine-2,5-dione is a versatile scaffold. For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical And Chemical Properties Analysis
The compound is a clear slightly yellow liquid . It has a molecular weight of 192.65, and the molecular formula is C7H13ClN2O2 .Scientific Research Applications
Organic Synthesis
This compound serves as an important raw material and intermediate in organic synthesis. It’s used to create a variety of other chemicals, demonstrating its versatility as a building block in chemical reactions .
Dyestuff
It is also used in the production of dyestuffs, indicating its role in the synthesis of colorants for various applications .
Pharmacotherapy
Pyrrolidine derivatives, including this compound, have shown promise in pharmacotherapy. For instance, certain pyrrolidine alkaloids have exhibited anti-anginal effects in experimental studies .
Drug Discovery
The pyrrolidine scaffold is a key component in drug discovery due to its structural versatility and potential for modification to target various biological activities .
Reference Standards
It is available for purchase as a reference standard for pharmaceutical testing, ensuring accurate results in research and quality control .
Each application demonstrates the compound’s importance and potential in scientific research and industry. If you need more detailed information or have specific questions about any of these applications, feel free to ask!
Thermo Fisher Scientific Springer Link - Pyrrolidine in Drug Discovery Springer Link - Pyrrolidine alkaloids and their promises in pharmacotherapy Biosynth - 1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride
Safety And Hazards
Future Directions
The compound is offered for experimental/research use , indicating ongoing interest in its properties and potential applications. The pyrrolidine ring is a versatile scaffold in drug discovery, and medicinal chemists continue to explore its potential in the design of new compounds with different biological profiles .
properties
IUPAC Name |
1-(3-aminopropyl)pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDGUIKWOZJYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679004 | |
Record name | 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)pyrrolidine-2,5-dione hydrochloride | |
CAS RN |
54052-99-2 | |
Record name | 1-(3-Aminopropyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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